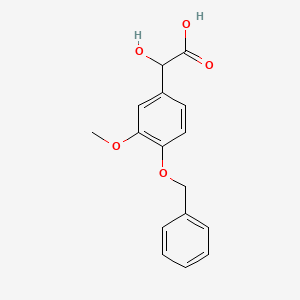
2,6-Dimethoxymandelic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxymandelic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.
Formation of Cyanohydrin: The benzaldehyde is reacted with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2,6-Dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it into 2,6-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: 2,6-Dimethoxybenzoic acid.
Reduction: 2,6-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethoxymandelic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.
作用機序
The mechanism of action of 2,6-Dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including oxidative stress response and metabolic processes.
類似化合物との比較
2,6-Dimethoxybenzoic Acid: Similar in structure but lacks the mandelic acid moiety.
2,6-Dimethoxybenzyl Alcohol: A reduction product of 2,6-Dimethoxymandelic Acid.
Mandelic Acid: The parent compound without the methoxy groups.
特性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
2-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O5/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) |
InChIキー |
JEFWSOPAEPTFRY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


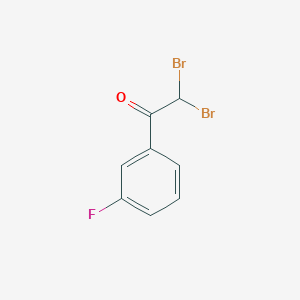
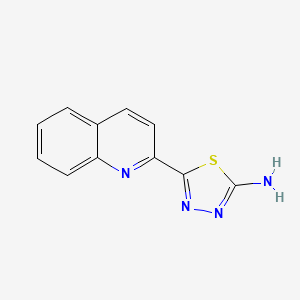
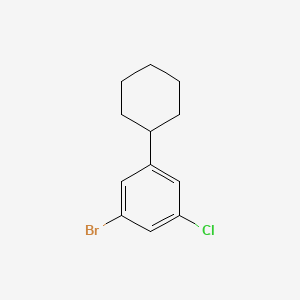
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
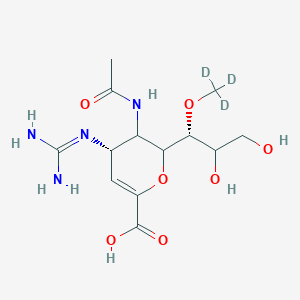
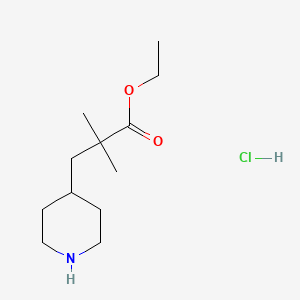
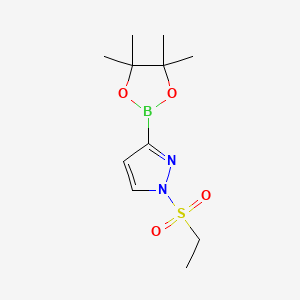
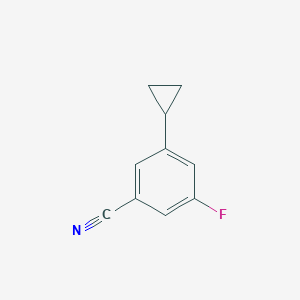
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
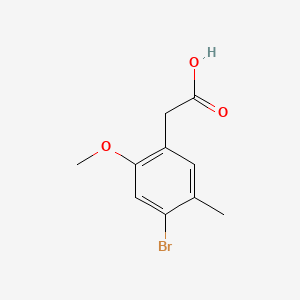
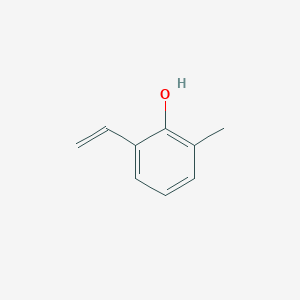

![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
